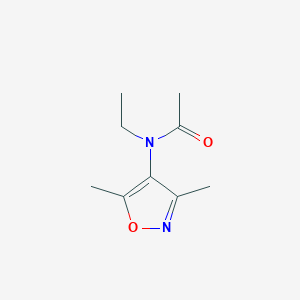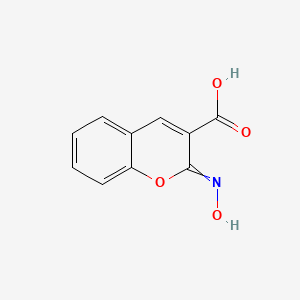
2-(4-Bromophenyl)-3,4,5-triphenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-3,4,5-triphenylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general procedure involves the following steps:
Starting Materials: 4-bromobenzene and 3,4,5-triphenylthiophene.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux temperature (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds through the formation of a palladium-aryl intermediate, followed by transmetalation with the aryl boronic acid and reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-3,4,5-triphenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium tert-butoxide).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, Pd/C), solvents (THF, ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-3,4,5-triphenylthiophene has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in field-effect transistors (FETs) and other electronic components.
Biological Studies: It is investigated for its potential antimicrobial and antiproliferative activities.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Antiproliferative Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Diphenylthiophene: A derivative with two phenyl groups attached to the thiophene ring.
2-(4-Chlorophenyl)-3,4,5-triphenylthiophene: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)-3,4,5-triphenylthiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Its multiple phenyl groups contribute to its stability and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
608142-58-1 |
|---|---|
Molekularformel |
C28H19BrS |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3,4,5-triphenylthiophene |
InChI |
InChI=1S/C28H19BrS/c29-24-18-16-23(17-19-24)28-26(21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)27(30-28)22-14-8-3-9-15-22/h1-19H |
InChI-Schlüssel |
UUAZPESUJIQOSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)


![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)


![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)


